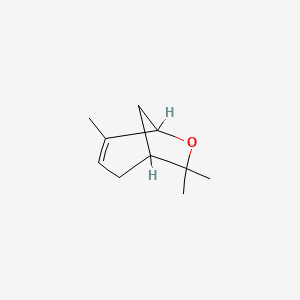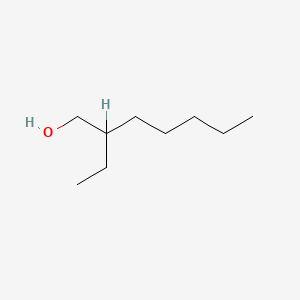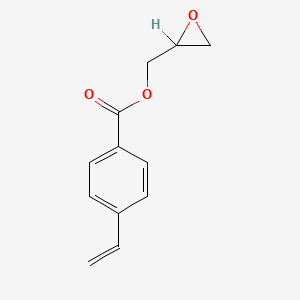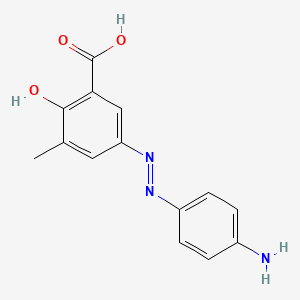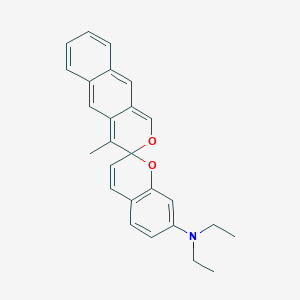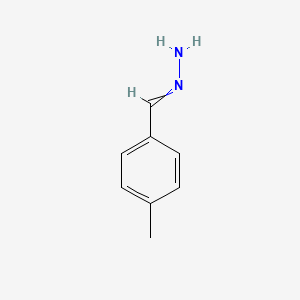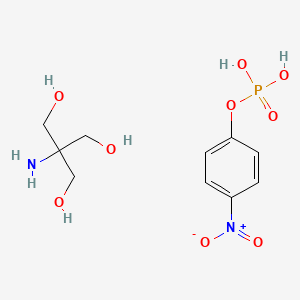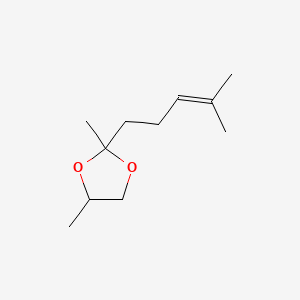
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane , also known by its chemical structure C<sub>10</sub>H<sub>18</sub>O<sub>2</sub> , is a bicyclic organic compound. It belongs to the class of dioxolanes, which are heterocyclic compounds containing a six-membered ring with two oxygen atoms. The compound’s systematic name reflects its substituents: two methyl groups at positions 2 and 4, and a 4-methylpent-3-enyl group attached to one of the oxygen atoms in the dioxolane ring.
Synthesis Analysis
The synthesis of 2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane involves several methods. One common approach is the reaction between a suitable aldehyde (such as formaldehyde) and an alcohol (such as 4-methylpent-3-en-1-ol) under acidic conditions. The cyclization of the resulting hemiacetal forms the dioxolane ring. Researchers have explored variations of this reaction to optimize yields and selectivity.
Molecular Structure Analysis
The compound’s molecular formula, C<sub>10</sub>H<sub>18</sub>O<sub>2</sub> , indicates ten carbon atoms, eighteen hydrogen atoms, and two oxygen atoms. The bicyclic structure consists of a six-membered dioxolane ring fused with a three-carbon bridge. The methyl groups at positions 2 and 4 contribute to its steric properties.
Chemical Reactions Analysis
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane can participate in various chemical reactions:
- Hydrolysis : Under acidic or basic conditions, the dioxolane ring can be cleaved to yield the corresponding alcohol and aldehyde.
- Oxidation : The compound may undergo oxidation reactions, leading to the formation of functional groups such as ketones or carboxylic acids.
- Substitution Reactions : The 4-methylpent-3-enyl group can be substituted with other functional groups, affecting its reactivity.
Physical And Chemical Properties Analysis
- Physical State : 2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane is a colorless liquid.
- Boiling Point : It has a boiling point around 150°C .
- Solubility : The compound is soluble in organic solvents like ethanol and acetone but sparingly soluble in water.
Applications De Recherche Scientifique
Chemical Structure and Analysis
- Studies have been conducted on the geometrical isomers of 2,4-dimethyl-1,3-dioxolane, focusing on their separation and identification using preparative gas liquid chromatography and nuclear magnetic resonance spectroscopy (Kametani & Sumi, 1972).
- Research on the effect of conformational structure on the structural directivity of the opening of acetal rings by organomagnesium compounds has shown specific reactions of cis- and transisomers of 2,4-dimethyl-1,3-dioxolane, indicating strong spatial screening in these compounds (Atavin et al., 1969).
Polymerization and Physical Properties
- The polymerization behavior of methyl-substituted 1,3-dioxolanes, including dimethyl variants, has been investigated, providing insights into the thermodynamics of these reactions and the influence of methyl substituents on cationic polymerizability (Okada, Mita, & Sumitomo, 1975).
- Vapor-liquid-liquid equilibrium (VLLE) and vapor pressure data for systems including 2,4-dimethyl-1,3-dioxolane have been studied, providing essential data for chemical engineering applications (Chopade et al., 2003).
Catalysis and Synthesis Applications
- Catalytic synthesis of 2,4-dimethyl-2-ethoxycarbonylmethyl-1,3-dioxolane has been explored, offering environmentally friendly catalyst options for such chemical syntheses (Yang Shui-jin, 2006).
- The synthesis of various 1,3-dioxolanes, including 2,4-dimethyl variants, has been achieved using specific catalysts, which is significant for organic synthesis and industrial applications (Adams, Barnard, & Brosius, 1999).
Stereochemistry and Molecular Interactions
- Studies on the stereochemistry of 2,4-dimethyl-1,3-dioxolane radicals have provided insights into the geometric isomerism and the pyramidal structure of these radicals in certain chemical reactions (Kobayashi & Simamura, 1973).
- Investigations into the conformations and pseudorotations of methyl-substituted 1,3-dioxolanes, including 2,4-dimethyl variants, have utilized molecular mechanics, contributing to a deeper understanding of their molecular behavior (Duin et al., 2010).
Safety And Hazards
- Toxicity : Limited toxicity data are available. As with any organic compound, caution should be exercised during handling.
- Flammability : The compound is flammable; proper storage and handling procedures are essential.
- Irritation : It may cause skin or eye irritation.
Orientations Futures
Future research should focus on:
- Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer) associated with this compound.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Structure-Activity Relationships : Understand how structural modifications impact its behavior.
Propriétés
Numéro CAS |
68258-95-7 |
|---|---|
Nom du produit |
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-5-7-11(4)12-8-10(3)13-11/h6,10H,5,7-8H2,1-4H3 |
Clé InChI |
WBZMYLUNPPFHTA-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)(C)CCC=C(C)C |
SMILES canonique |
CC1COC(O1)(C)CCC=C(C)C |
Densité |
0.905-0.911 (20°) |
Autres numéros CAS |
68258-95-7 |
Description physique |
Colourless to slightly yellow liquid; Strong fatty, green citrus-like odou |
Solubilité |
Practically insoluble or insoluble in water; soluble in fats and oils Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



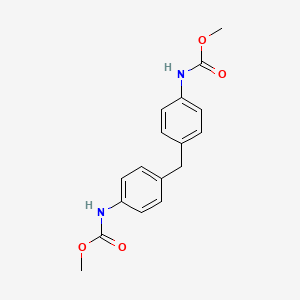
![Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]-](/img/structure/B1619396.png)
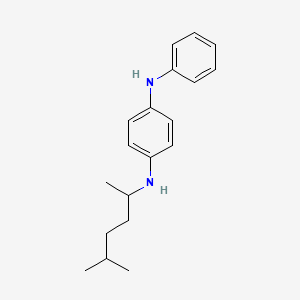
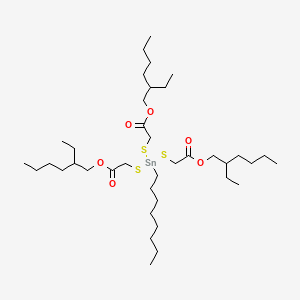
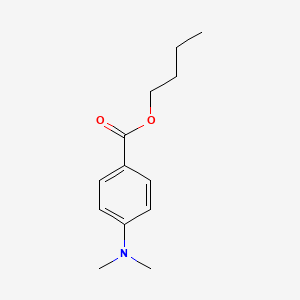
![1,3-Bis[(2-ethylhexyl)oxy]propan-2-ol](/img/structure/B1619400.png)
